molecular formula C12H18N2O3S2 B5602615 4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide

4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5602615
M. Wt: 302.4 g/mol
InChI Key: NHSCEIADFSZTSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and sulfides.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

    Thiophene-2-carboxamide: Lacks the cycloheptylsulfamoyl group, resulting in different chemical properties.

    Cycloheptylsulfamoylbenzene: Contains a benzene ring instead of a thiophene ring, leading to variations in reactivity and applications.

Uniqueness: 4-(Cycloheptylsulfamoyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring, cycloheptylsulfamoyl group, and carboxamide group

Properties

IUPAC Name

4-(cycloheptylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c13-12(15)11-7-10(8-18-11)19(16,17)14-9-5-3-1-2-4-6-9/h7-9,14H,1-6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSCEIADFSZTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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